molecular formula C15H16BF3N2O3 B6323057 4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester CAS No. 1056456-25-7

4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester

Cat. No.: B6323057
CAS No.: 1056456-25-7
M. Wt: 340.11 g/mol
InChI Key: CIOSIOIBORDZGR-UHFFFAOYSA-N
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Description

4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester is a compound that combines the unique properties of boronic acids and oxadiazoles. This compound is particularly interesting due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The trifluoromethyl group and the oxadiazole ring contribute to its stability and reactivity, making it a valuable building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a trifluoromethyl-substituted carboxylic acid derivative under dehydrating conditions.

    Borylation: The resulting oxadiazole compound is then subjected to a borylation reaction using a boronic acid or boronic ester precursor. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions.

    Pinacol Ester Formation: Finally, the boronic acid intermediate is converted to the pinacol ester by reacting with pinacol in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The boronic ester can undergo oxidation to form the corresponding phenol.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, though this is less common.

    Substitution: The trifluoromethyl group and the boronic ester can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Phenols: From oxidation of the boronic ester.

    Amines or Thiols: From substitution reactions involving the oxadiazole ring.

Chemistry:

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

    Protecting Groups: The boronic ester can serve as a protecting group for diols in carbohydrate chemistry.

Biology and Medicine:

    Drug Development: The compound’s stability and reactivity make it a candidate for developing new pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids.

    Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions involving the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various chemical and biological contexts. The trifluoromethyl group and oxadiazole ring further modulate the compound’s reactivity and stability, enhancing its utility in complex synthetic and biological systems.

Comparison with Similar Compounds

    Phenylboronic Acid, Pinacol Ester: Lacks the oxadiazole ring and trifluoromethyl group, making it less reactive in certain contexts.

    4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenylboronic Acid, Pinacol Ester: Similar structure but with a methyl group instead of a trifluoromethyl group, resulting in different electronic properties.

    4-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl)phenylboronic Acid, Pinacol Ester: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its reactivity and stability.

Uniqueness: The presence of both the trifluoromethyl group and the oxadiazole ring in 4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester imparts unique electronic and steric properties that enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-7-5-9(6-8-10)11-20-21-12(22-11)15(17,18)19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOSIOIBORDZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118640
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056456-25-7
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056456-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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